molecular formula C10H13Cl2NO3S B288490 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide

2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B288490
M. Wt: 298.19 g/mol
InChI Key: WPOXVJASNGELGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, also known as DEEDB, is a chemical compound that has been widely used in scientific research. DEEDB is a sulfonamide derivative that has been found to have a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. In addition, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation, microbial growth, and cancer cell proliferation. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and asthma, possibly by reducing the production of inflammatory prostaglandins. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a variety of biological activities, which make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide also has some limitations. It is a relatively toxic compound that requires careful handling, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Finally, research could be conducted to further elucidate the mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which could lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl iodide and dimethylamine in the presence of a base. This reaction results in the formation of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which can be purified by recrystallization. The yield of this synthesis method is typically around 50%.

properties

Product Name

2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide

Molecular Formula

C10H13Cl2NO3S

Molecular Weight

298.19 g/mol

IUPAC Name

2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO3S/c1-4-16-9-5-8(12)10(6-7(9)11)17(14,15)13(2)3/h5-6H,4H2,1-3H3

InChI Key

WPOXVJASNGELGE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

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